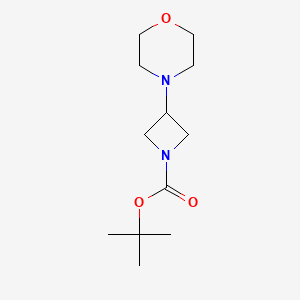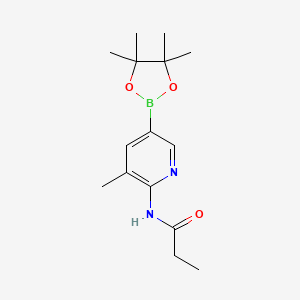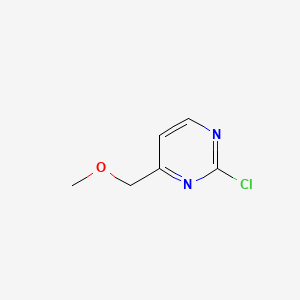![molecular formula C24H37O2PSi B597104 Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- CAS No. 1227926-70-6](/img/structure/B597104.png)
Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl-, also known as Paricalcitol Impurity 19, is a chemical compound with the molecular formula C24H37O2PSi . It is used as a reactant in the preparation of Paricalcitol .
Synthesis Analysis
The parent compound phosphine oxide (H3PO) is unstable. It has been detected with mass spectrometry as a reaction product of oxygen and phosphine .Molecular Structure Analysis
The molecular weight of this compound is 416.61 . The structure is tetrahedral, with the P-O bond being short and polar .Chemical Reactions Analysis
Phosphine oxide is reported as an intermediate in the room-temperature polymerization of phosphine and nitric oxide to solid P x H y .Wissenschaftliche Forschungsanwendungen
Synthesis of Bio-based Epoxy
This compound has been used in the synthesis of bio-based epoxy resins . A new bio-based agent (diglycidyl ether of magnolol phosphine oxide, referred as DGEMP) derived from magnolol (classified as lignan), extracted from natural plants Magnolia officinalis, was successfully synthesized and further employed as a flame-retardant reactive additive to diglycidyl ether of bisphenol A (DGEBA) .
Flame-Retardant Properties
The compound has been used to enhance the flame-retardant properties of materials . The composite resin, DGEBA/15DGEMP (15 wt% DGEMP), achieved an Underwriters Laboratories-94 V-0 rating with a high limiting oxygen index (LOI) value (41.5%) .
Mechanical Toughness
The compound has been used to improve the mechanical toughness of materials . It exhibited a superior tensile strength (82.8 MPa), toughness (5.11 MJ/m3) and impact strength (36.5 kJ/m2), much higher than that of neat DGEBA (49.7 MPa, 2.05 MJ/m3 and 20.9 kJ/m2) .
Heat Release and Smoke Production Inhibition
The compound has been used to inhibit heat release and smoke production during combustion . In cone calorimeter tests, it showed that heat release and smoke production were effectively inhibited during combustion .
Chemical Synthesis
The compound has been used in chemical synthesis . It is available for purchase from chemical suppliers, indicating its use in various chemical reactions .
Photoinitiators for Polymerization
Phosphine oxides, including this compound, have been studied as photoinitiators for polymerization . These compounds present an enhanced absorption around 380–405 nm and still keep some properties .
Wirkmechanismus
Eigenschaften
IUPAC Name |
[(3R)-4-diphenylphosphoryl-2,3-dimethylbutan-2-yl]oxy-triethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37O2PSi/c1-7-28(8-2,9-3)26-24(5,6)21(4)20-27(25,22-16-12-10-13-17-22)23-18-14-11-15-19-23/h10-19,21H,7-9,20H2,1-6H3/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKIXTFPADAALY-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)(C)C(C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)OC(C)(C)[C@@H](C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37O2PSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154296 |
Source


|
| Record name | [(2R)-2,3-Dimethyl-3-[(triethylsilyl)oxy]butyl]diphenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001154296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227926-70-6 |
Source


|
| Record name | [(2R)-2,3-Dimethyl-3-[(triethylsilyl)oxy]butyl]diphenylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227926-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2R)-2,3-Dimethyl-3-[(triethylsilyl)oxy]butyl]diphenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001154296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B597023.png)


![7-Amino-3-bromopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B597028.png)


![7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B597033.png)
![7-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B597034.png)


![3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate](/img/structure/B597039.png)
